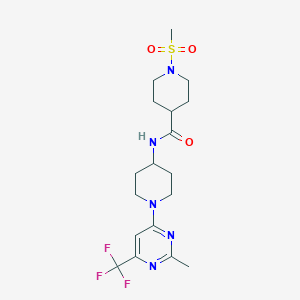

![molecular formula C26H26FN3O3 B2372090 1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2097861-77-1](/img/structure/B2372090.png)

1-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-4-phenylbutane-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

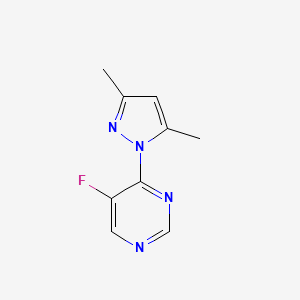

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs due to its ability to mimic a variety of bioactive molecules . The molecule also contains a fluorophenyl group, which can enhance the ability of the compound to penetrate biological membranes .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain multiple rings, including a piperidine ring and a pyridazine ring, as well as several functional groups including an amide and a ketone .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could undergo hydrolysis, the ketone could undergo reduction, and the piperidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its lipophilicity, enhancing its ability to cross biological membranes .科学的研究の応用

Antibacterial Activity

The compound has demonstrated promising antimicrobial properties. Researchers synthesized pyrazole-derived hydrazones, including this molecule, under benign reaction conditions. Notably, it exhibited potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii , with minimum inhibitory concentration values as low as 0.39 μg/mL. Importantly, it remained nontoxic to human cells even at high concentrations .

Antitumor Potential

While further studies are needed, this compound’s structure suggests potential antitumor activity. Researchers have explored its effects on cancer cells, and preliminary results indicate promising outcomes. Investigating its mechanisms of action and specific tumor types could yield valuable insights .

Anti-HIV-1 Activity

Indole derivatives, which share structural similarities with our compound, have shown anti-HIV-1 potential. Although direct evidence for this specific compound is lacking, its structural features warrant further investigation. Molecular docking studies could shed light on its interactions with viral proteins .

Pyrazoline Synthesis

The compound serves as an intermediate in the synthesis of pyrazolines. Researchers successfully synthesized it via a two-step reaction, including a one-pot three-component reaction under microwave irradiation. Understanding its role in pyrazoline formation contributes to synthetic chemistry knowledge .

Bacterial Membrane Disruption

In addition to growth inhibition, this compound was tested for its ability to disrupt bacterial membranes. The SYTO-9/propidium iodide (BacLight) assay revealed insights into its mode of action. Investigating its impact on bacterial cell membranes could lead to novel therapeutic strategies .

Drug Delivery Systems

Given its unique structure, researchers have explored its potential as a component in drug delivery systems. The compound’s lipophilicity, stability, and reactivity make it an interesting candidate for targeted drug delivery .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN3O3/c27-22-8-6-20(7-9-22)23-10-12-26(33)30(28-23)18-19-14-16-29(17-15-19)25(32)13-11-24(31)21-4-2-1-3-5-21/h1-10,12,19H,11,13-18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJLIIQGTVSRJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)CCC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

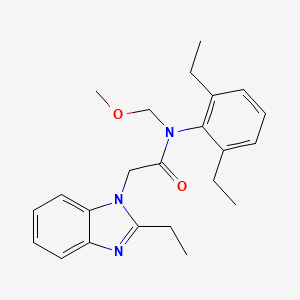

![2-(4-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2372014.png)

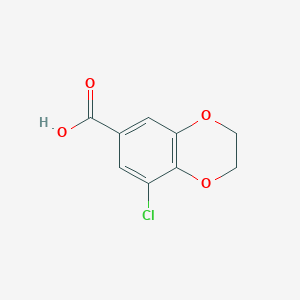

![7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372016.png)

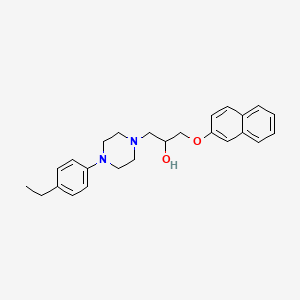

![6-Cyclopropyl-2-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2372020.png)

![6-Bromo-8-methoxy-3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2372023.png)

![N-{1-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B2372026.png)

![3-heptyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2372030.png)